2-(Dodecyloxy)ethanol

Descripción

The CIR Expert Panel concluded that the alkyl PEG ethers, listed below, are safe in the present practices of use and concentration described in this safety assessment when formulated to be nonirritating. This assessment is also intended to address future alkyl PEG ether cosmetic ingredients that vary from those ingredients recited herein only by the number of ethylene glycol repeat units...Laureth-1...

Propiedades

IUPAC Name |

2-dodecoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNALCNOMXIBKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9002-92-0 | |

| Record name | Polyethylene glycol lauryl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8044676 | |

| Record name | 2-(Dodecyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2-(dodecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4536-30-5 | |

| Record name | Ethylene glycol monododecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4536-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dodecyloxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(dodecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Dodecyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dodecyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYL ETHYLENEGLYCOL MONOETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J89TKQ5R54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(Dodecyloxy)ethanol chemical and physical properties

An In-depth Technical Guide to 2-(Dodecyloxy)ethanol

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a non-ionic surfactant and biochemical reagent. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document consolidates key data from various sources into a structured format, outlines standard experimental methodologies for property determination, and illustrates a common synthetic pathway.

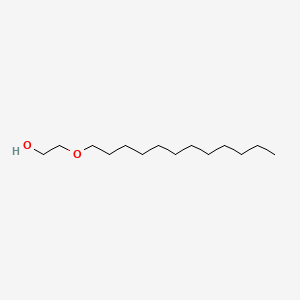

Chemical Identity and Nomenclature

This compound, also widely known by its cosmetic industry name Laureth-1, is the ethylene glycol monoether of lauryl alcohol.[1][2][3][4] It belongs to the family of alcohol ethoxylates, which are non-ionic surfactants. Its unique amphiphilic nature, combining a hydrophilic ethylene glycol head with a lipophilic dodecyl tail, makes it useful in a variety of applications, including as an emulsifying agent and surfactant in cosmetic formulations and as a biochemical reagent in life science research.[1][5][6]

Table 1: General and Chemical Identifiers

| Identifier | Value |

| CAS Number | 4536-30-5[1][2][7][8][9] |

| Molecular Formula | C₁₄H₃₀O₂[1][2][8][9][10] |

| Molecular Weight | 230.39 g/mol [1][4][6][9] |

| IUPAC Name | This compound[6] |

| Synonyms | Ethylene glycol monododecyl ether, Dodecylglycol, Laureth-1, Lauryl ethoxylate[1][2][4] |

| EINECS Number | 224-886-5[7] |

| RTECS Number | KK7650000[1][5] |

Physical and Chemical Properties

The physical state of this compound can be a colorless to faintly green liquid or a white solid, depending on the ambient temperature, as its melting point is near room temperature.[1][11] It is generally described as a neat oil.[1]

Table 2: Key Physical Properties

| Property | Value | Conditions |

| Melting Point | 22 - 24 °C[1][7] | |

| 16 °C[10] | ||

| Boiling Point | 133 °C[1][7] | at 2 mmHg |

| 304.4 °C[10][12] | at 760 mmHg (est.) | |

| Density | 0.873 g/mL[1][7] | at 20 °C |

| Flash Point | 20 °C[1][7] | |

| 74.9 °C[10] | TCC (est.)[12] | |

| Refractive Index (n_D²⁰) | 1.446[1][7][10] | |

| Vapor Pressure | 0.0 ± 1.4 mmHg[5] | at 25 °C |

| 7.5 x 10⁻¹¹ mmHg | at 25 °C (est.)[10] |

Table 3: Solubility and Partitioning

| Property | Value | Conditions |

| Solubility in Water | 14.19 mg/L[12] | at 25 °C (est.) |

| Solubility in Organic Solvents | DMF: 30 mg/mL[1] | |

| DMSO: 30 mg/mL[1] | ||

| Ethanol: 15 mg/mL[1] | ||

| LogP (Octanol-Water Partition Coefficient) | 5.05[1][5] | |

| 5.1[4] | ||

| pKa | 14.42 ± 0.10 | Predicted[1][7] |

Experimental Protocols for Property Determination

While specific experimental reports for this compound are not detailed in publicly available literature, its properties can be determined using standard analytical chemistry techniques.

-

Melting and Boiling Point: The melting point can be accurately determined using Differential Scanning Calorimetry (DSC), which measures the heat flow difference between a sample and a reference as a function of temperature. The boiling point, especially under reduced pressure, is determined by distillation. The sample is heated under a specific vacuum, and the temperature at which the liquid-vapor phases are in equilibrium is recorded.

-

Density: The density of liquid this compound is typically measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 20 °C).

-

Refractive Index: An Abbe refractometer is the standard instrument for measuring the refractive index of liquids. A drop of the sample is placed on the prism, and the refractive index is read directly at a specified temperature and wavelength (typically the sodium D-line, 589 nm).

-

Solubility: Solubility is determined by adding a known amount of solute to a known amount of solvent and observing the point at which no more solute dissolves. For quantitative analysis, techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used to measure the concentration of the saturated solution.

-

LogP: The octanol-water partition coefficient is experimentally determined using the shake-flask method. The compound is dissolved in a mixture of n-octanol and water, the phases are allowed to separate, and the concentration of the compound in each phase is measured to determine the partition ratio.

-

Spectroscopy: Structural confirmation and purity are assessed using spectroscopic methods.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.[10]

-

Infrared (IR) Spectroscopy: IR spectra reveal the presence of functional groups, such as the O-H stretch of the alcohol and C-O stretches of the ether linkage.[2][10]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule.[2][3]

-

Synthesis Pathway

This compound is commonly synthesized via the Williamson ether synthesis. This method involves the reaction of a sodium alkoxide with a primary alkyl halide. In this case, ethylene glycol is deprotonated to form a sodium glycolate intermediate, which then undergoes nucleophilic substitution with 1-bromododecane.

Caption: Williamson ether synthesis of this compound.

Applications and Relevance in Drug Development

This compound serves multiple roles relevant to the scientific community:

-

Non-ionic Surfactant: In drug formulation, non-ionic surfactants are critical as emulsifiers, solubilizers, and wetting agents. They are used to stabilize emulsions and suspensions and to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), thereby improving bioavailability.

-

Biochemical Reagent: It is used in life sciences as a general-purpose biochemical reagent.[1][5] Its surfactant properties can be utilized in cell lysis buffers and for solubilizing membrane proteins.

-

Cosmetic and Pharmaceutical Excipient: As Laureth-1, it is an ingredient in topical creams, lotions, and other cosmetic products, functioning as an emulsifying surfactant.[6] Its safety for use in cosmetics has been reviewed, indicating it is safe when formulated to be non-irritating.[6]

References

- 1. This compound | 4536-30-5 [chemicalbook.com]

- 2. Ethanol, 2-(dodecyloxy)- [webbook.nist.gov]

- 3. Ethanol, 2-(dodecyloxy)- [webbook.nist.gov]

- 4. Ethanol, 2-(dodecyloxy)- | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound | CAS#:4536-30-5 | Chemsrc [chemsrc.com]

- 6. This compound | C14H30O2 | CID 24750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. This compound for synthesis | C14H30O2 | Biosolve Shop [shop.biosolve-chemicals.eu]

- 12. laureth-1, 4536-30-5 [thegoodscentscompany.com]

An In-depth Technical Guide to the Synthesis and Purification of 2-(Dodecyloxy)ethanol

This technical guide provides a comprehensive overview of the synthesis and purification methods for 2-(Dodecyloxy)ethanol, a non-ionic surfactant also known as Laureth-1.[1][2][3] The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in structured tables, and visualizations of the synthesis pathway.

Synthesis of this compound

The primary and most widely utilized method for the laboratory-scale synthesis of this compound is the Williamson ether synthesis.[4] This reaction involves the nucleophilic substitution (SN2) of a haloalkane by an alkoxide.[4] In this case, the sodium salt of ethylene glycol (sodium glyco-alkoxide) reacts with 1-bromododecane.

An alternative industrial-scale synthesis involves the ethoxylation of lauryl alcohol, where ethylene oxide is reacted with lauryl alcohol.[1]

Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for preparing asymmetrical ethers like this compound.[4] The reaction proceeds in two main steps: the deprotonation of ethylene glycol to form the alkoxide, followed by the nucleophilic attack of the alkoxide on 1-bromododecane.

Reaction Scheme:

Caption: Williamson Ether Synthesis of this compound.

This protocol is a generalized procedure based on standard Williamson ether synthesis methodologies.

Materials:

-

Ethylene glycol

-

Sodium hydride (NaH) or other suitable base (e.g., KOH)[5]

-

1-Bromododecane[6]

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))[7]

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Alkoxide Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a stoichiometric excess of ethylene glycol to a suitable anhydrous solvent.

-

Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C (ice bath).

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium glyco-alkoxide.

-

Ether Formation: Cool the reaction mixture back to 0 °C and add 1-bromododecane (1.0 equivalent) dropwise via the dropping funnel.

-

After the addition, heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench any unreacted sodium hydride by the slow addition of water or ethanol.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

The crude this compound obtained from the synthesis typically contains unreacted starting materials and by-products. Therefore, purification is a critical step to achieve the desired level of purity. The primary methods for purification are distillation and column chromatography.

Purification Workflow

Caption: General purification workflow for this compound.

Distillation

Fractional distillation under reduced pressure is an effective method for purifying this compound, especially for removing lower-boiling impurities such as unreacted ethylene glycol and 1-bromododecane.

Experimental Protocol (General):

-

Set up a fractional distillation apparatus with a vacuum source.

-

Place the crude this compound in the distillation flask.

-

Gradually reduce the pressure and begin heating the flask.

-

Collect the fractions that distill at the boiling point of this compound at the corresponding pressure. It is important to monitor the temperature and pressure closely to ensure proper separation.

Column Chromatography

For achieving high purity, particularly for removing structurally similar impurities, column chromatography is the preferred method.

Experimental Protocol (General):

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pack a chromatography column with the silica gel slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of the non-polar solvent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Fraction Collection: Collect the fractions and analyze them by thin-layer chromatography to identify the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₃₀O₂ | [8] |

| Molecular Weight | 230.39 g/mol | [8] |

| Appearance | Colorless to faintly green liquid; may be a white solidified matter | [6][9] |

| Density | 0.873 g/mL at 20 °C | [10] |

| Refractive Index | n20/D 1.446 | [10][11] |

| Boiling Point | 133 °C at 2 mmHg | [6] |

| Solidification Point | ~10 °C | [3] |

| Solubility | Poorly soluble in water; soluble in low aliphatic alcohols (methanol, ethanol), DMF, and DMSO. | [3][12] |

Spectroscopic Data

| Spectroscopic Technique | Key Data and Observations | Reference(s) |

| ¹H NMR | Available in spectral databases. | [8][13] |

| ¹³C NMR | Available in spectral databases. | [8] |

| IR Spectroscopy | Available in spectral databases. | [8][14] |

| Mass Spectrometry | Available in spectral databases. | [8] |

Note on Quantitative Data: While general procedures are well-established, specific quantitative data such as reaction yields and purity levels are highly dependent on the exact reaction conditions, scale, and purification method employed. Researchers should optimize these parameters for their specific needs. Purity can be assessed by techniques such as Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[9][15]

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. Laureth-1 (AEO1)-HSIN TAY (Shanghai) Co., Ltd [en.hsintay.com.cn]

- 3. Laureth-1 - PCC Group Product Portal [products.pcc.eu]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. This compound | 4536-30-5 [chemicalbook.com]

- 7. scholarship.richmond.edu [scholarship.richmond.edu]

- 8. This compound | C14H30O2 | CID 24750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound for synthesis | C14H30O2 | Biosolve Shop [shop.biosolve-chemicals.eu]

- 10. Ethylene glycol monododecyl ether BioXtra, ≥99.0% (GC) | 4536-30-5 [sigmaaldrich.com]

- 11. This compound [chembk.com]

- 12. caymanchem.com [caymanchem.com]

- 13. This compound(4536-30-5) 1H NMR spectrum [chemicalbook.com]

- 14. Ethanol, 2-(dodecyloxy)- [webbook.nist.gov]

- 15. epa.gov [epa.gov]

An In-Depth Technical Guide to the Critical Micelle Concentration of 2-(Dodecyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the non-ionic surfactant 2-(Dodecyloxy)ethanol. A specific experimental value for its CMC is documented, and this guide further outlines the key principles and detailed experimental protocols for its determination. This information is crucial for professionals in drug development and formulation, where surfactants play a vital role in the solubilization, emulsification, and delivery of active pharmaceutical ingredients (APIs).

Introduction to this compound

This compound, also known by synonyms such as Ethylene glycol monododecyl ether and C12E1, is a non-ionic surfactant. Its amphiphilic nature, consisting of a hydrophobic dodecyl (C12) tail and a hydrophilic ethoxy head group, allows it to reduce surface tension at interfaces and form micelles in solution. These characteristics make it a valuable excipient in a variety of pharmaceutical and research applications.

Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental and defining characteristic of a surfactant. It is the specific concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into larger aggregates known as micelles. Below the CMC, the surfactant molecules exist primarily as monomers, and properties such as surface tension change significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant, as additional surfactant molecules preferentially form new micelles. The efficiency of a surfactant is often inversely related to its CMC; a lower CMC indicates that less surfactant is required to form micelles and achieve desired effects like solubilization.

Quantitative Data for this compound

A specific experimental value for the critical micelle concentration of this compound has been reported in the literature. This data is summarized in the table below.

| Surfactant Name | Synonym(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | CMC (µM) | Temperature (°C) |

| This compound | Ethylene glycol monododecyl ether, C12E1 | 4536-30-5 | C14H30O2 | 230.39 | 27.5[1] | 25 |

Factors Influencing Critical Micelle Concentration

The CMC of a surfactant is not an immutable value but is influenced by several factors, including:

-

Structure of the Surfactant:

-

Hydrophobic Chain Length: For a homologous series of non-ionic surfactants, increasing the length of the hydrophobic alkyl chain generally leads to a decrease in the CMC.

-

Hydrophilic Head Group: The nature and size of the hydrophilic group also play a crucial role. For ethoxylated non-ionic surfactants, the degree of ethoxylation can affect the CMC.

-

-

Temperature: The effect of temperature on the CMC of non-ionic surfactants can be complex. Typically, the CMC decreases with increasing temperature up to a certain point (the cloud point), after which the surfactant may phase-separate from the solution.

-

Presence of Electrolytes: The addition of electrolytes to solutions of non-ionic surfactants generally has a much smaller effect on the CMC compared to ionic surfactants.

-

Presence of Organic Additives: The presence of other organic molecules, such as co-surfactants or solubilized compounds, can alter the CMC.

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of non-ionic surfactants like this compound. The most common and reliable methods include surface tension measurements and fluorescence spectroscopy. While the conductivity method is also prevalent for ionic surfactants, its applicability to non-ionic surfactants is limited due to their negligible effect on the conductivity of the solution.[2]

Surface Tension Method

This is considered a standard and widely applicable method for determining the CMC of both ionic and non-ionic surfactants.[3][4]

Principle: The surface tension of a liquid decreases as the concentration of a surfactant increases. This is because the surfactant molecules preferentially adsorb at the liquid-air interface, reducing the cohesive energy between the solvent molecules at the surface. Once the interface is saturated with surfactant monomers, further increases in surfactant concentration lead to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is identified as the concentration at which this break in the surface tension versus concentration plot occurs.[5][6]

Detailed Methodology:

-

Preparation of Surfactant Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared using high-purity water. The concentration range should span the expected CMC.

-

Instrumentation: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is used to measure the surface tension of each solution. The instrument should be properly calibrated, and the temperature of the sample should be precisely controlled.

-

Measurement: For each concentration, the surface tension is measured. It is crucial to allow the system to reach equilibrium before taking a reading, as the migration of surfactant molecules to the interface is a time-dependent process.

-

Data Analysis: The measured surface tension (γ) is plotted against the logarithm of the surfactant concentration (log C). The resulting graph will typically show two linear regions with different slopes. The CMC is determined from the point of intersection of the two extrapolated linear portions of the plot.[3]

Fluorescence Spectroscopy Method using a Hydrophobic Probe

This method utilizes a fluorescent probe, such as pyrene, whose fluorescence characteristics are sensitive to the polarity of its microenvironment.[7]

Principle: Pyrene exhibits a fluorescence emission spectrum with several vibronic bands. The ratio of the intensity of the first vibronic peak (I1) to the third vibronic peak (I3) is highly dependent on the polarity of the solvent. In a polar environment like water, the I1/I3 ratio is high. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. This change in the microenvironment leads to a significant decrease in the I1/I3 ratio. The CMC is determined from the concentration at which this change occurs.[7]

Detailed Methodology:

-

Preparation of Probe Solution: A stock solution of pyrene in a suitable organic solvent (e.g., acetone or methanol) is prepared.

-

Preparation of Surfactant-Probe Solutions: A series of this compound solutions of varying concentrations is prepared in high-purity water. A small, constant aliquot of the pyrene stock solution is added to each surfactant solution to achieve a final pyrene concentration that is very low (typically in the micromolar range) to avoid excimer formation. The solvent from the pyrene stock is allowed to evaporate.

-

Instrumentation: A spectrofluorometer is used to measure the fluorescence emission spectra of the solutions. The excitation wavelength is typically set around 335 nm.

-

Measurement: The fluorescence emission spectrum of each sample is recorded from approximately 350 nm to 450 nm. The intensities of the first (I1, around 373 nm) and third (I3, around 384 nm) vibronic peaks are measured.

-

Data Analysis: The I1/I3 ratio is plotted against the logarithm of the surfactant concentration. The resulting plot is typically sigmoidal. The CMC can be taken as the concentration at the inflection point of the sigmoid curve, which can be determined from the maximum of the first derivative of the curve.

Conductivity Method

Principle: This method is primarily suitable for ionic surfactants.[3] For non-ionic surfactants like this compound, this method is generally not sensitive enough because these molecules do not contribute significantly to the conductivity of the solution.[2] The principle for ionic surfactants involves plotting the specific or molar conductivity against the surfactant concentration. A distinct break in the plot occurs at the CMC due to the lower mobility of the charged micelles compared to the free ions.

Logical Relationship of Micellization

The formation of micelles is a critical phenomenon that dictates the functional properties of a surfactant solution. Understanding the relationship between the monomer concentration, micelle formation, and the CMC is essential for effective formulation development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. justagriculture.in [justagriculture.in]

- 5. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]

- 6. cdn2.hubspot.net [cdn2.hubspot.net]

- 7. usc.gal [usc.gal]

Phase Behavior of 2-(Dodecyloxy)ethanol in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of the nonionic surfactant 2-(dodecyloxy)ethanol, also known as C12E1 or Laureth-1, in aqueous solutions. Understanding the aggregation properties and phase transitions of this surfactant is critical for its application in various fields, including pharmaceutical formulations and drug delivery systems. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its phase behavior based on available scientific literature.

Core Concepts in Surfactant Phase Behavior

Nonionic surfactants like this compound exhibit complex phase behavior in aqueous solutions, which is primarily governed by temperature and concentration. Key phenomena include the formation of micelles above a certain concentration, known as the Critical Micelle Concentration (CMC) , and phase separation at elevated temperatures, characterized by the Cloud Point (CP) . These properties are crucial for applications such as solubilization of poorly water-soluble drugs and the formation of stable emulsions.

Quantitative Data for this compound (C12E1)

| Parameter | Value | Conditions | Reference |

| Critical Micelle Concentration (CMC) | 27.5 µM | 25°C | |

| Surface Phase Transition | Occurs at concentrations > 11 µmol/kg | 15°C, Air/Water Interface | [1] |

| - Liquid Expanded (LE) Phase | Characterized by νas(CH2) ≈ 2923 cm⁻¹ | ≤ 11 µmol/kg at 15°C | [1] |

| - Liquid Condensed (LC) Phase | Characterized by νas(CH2) ≈ 2918 cm⁻¹ | ≥ 16 µmol/kg at 15°C | [1] |

Note: The surface phase transition from a liquid expanded (LE) to a liquid condensed (LC) state occurs in the monolayer of C12E1 at the air/water interface and is concentration-dependent.

Experimental Protocols

Detailed experimental procedures are essential for characterizing the phase behavior of surfactants. Below are protocols for determining the Critical Micelle Concentration (CMC) and the Cloud Point (CP).

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials and Equipment:

-

Tensiometer (Wilhelmy plate or du Noüy ring method)

-

High-purity this compound

-

Deionized or distilled water

-

Precision balance

-

Glassware (beakers, volumetric flasks)

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in water at a concentration significantly above the expected CMC.

-

Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.

-

-

Surface Tension Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of pure water as a reference.

-

Rinse the measurement probe (Wilhelmy plate or du Noüy ring) thoroughly with water and the solution to be measured.

-

Measure the surface tension of each prepared surfactant solution, starting from the lowest concentration.

-

Ensure temperature equilibrium is reached for each measurement by using a temperature-controlled water bath.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting graph will show two distinct linear regions. The point of intersection of the extrapolations of these two lines is the CMC.

-

Determination of Cloud Point (CP)

The cloud point is the temperature at which a nonionic surfactant solution becomes turbid as it is heated, indicating phase separation.

Materials and Equipment:

-

Sealed glass tubes or cuvettes

-

Temperature-controlled water or oil bath with a viewing window

-

Calibrated thermometer or temperature probe

-

Light source and detector (optional, for automated detection)

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Prepare aqueous solutions of this compound at the desired concentrations (e.g., 1 wt%).

-

Transfer the solutions into sealed glass tubes or cuvettes.

-

-

Heating and Observation:

-

Place the sample tube in the temperature-controlled bath.

-

Heat the bath slowly and uniformly, with constant stirring of the sample if possible.

-

Visually observe the solution against a dark background, illuminated by a light source.

-

The cloud point is the temperature at which the solution first becomes turbid.

-

-

Cooling and Verification:

-

After the cloud point is reached, allow the solution to cool. It should become clear again.

-

Repeat the heating and cooling cycle to ensure the reproducibility of the measurement.

-

-

Automated Method:

-

Alternatively, use an automated cloud point instrument that uses a light source and a detector to determine the onset of turbidity with a controlled heating rate.

-

Visualization of Phase Behavior

The following diagram illustrates the surface phase transition of this compound at the air/water interface as a function of its bulk concentration at a constant temperature. This behavior is crucial for understanding interfacial phenomena in formulations.

References

An In-depth Technical Guide to the Solubility of 2-(Dodecyloxy)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 2-(Dodecyloxy)ethanol, a non-ionic surfactant widely utilized as a biochemical reagent and in various industrial applications. Understanding its solubility in different organic solvents is crucial for its effective use in research, formulation development, and chemical synthesis.

Introduction to this compound

This compound, also known by its synonyms such as Laureth-1, C12E1, and Ethylene glycol monododecyl ether, is a fatty alcohol ethoxylate. Its amphiphilic nature, possessing both a hydrophilic ethylene oxide group and a hydrophobic dodecyl chain, governs its solubility behavior. This structure allows it to be a versatile compound in various scientific and industrial settings.

Quantitative Solubility Data

Precise, temperature-dependent solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, some data has been reported, providing valuable insights into its solubility profile. The following table summarizes the available quantitative solubility data. It is important to note that the temperature at which these measurements were conducted was not specified in the source.

| Organic Solvent | Chemical Formula | Solubility (mg/mL) | Citation |

| Dimethylformamide (DMF) | C₃H₇NO | 30 | [1] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 30 | [1] |

| Ethanol | C₂H₅OH | 15 | [1] |

Note: The temperature for the solubility data was not specified in the source material.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Polarity of the Solvent: As a non-ionic surfactant, this compound exhibits good solubility in polar organic solvents like short-chain alcohols. Its solubility is expected to decrease in non-polar solvents.

-

Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature. However, for some non-ionic surfactants in aqueous solutions, a cloud point may be observed where solubility decreases with increasing temperature. The effect of temperature on the solubility of this compound in organic solvents is not well-documented and presents an area for further investigation.

-

Solvent-Solute Interactions: Hydrogen bonding between the hydroxyl group of this compound and the solvent molecules, as well as van der Waals forces between the alkyl chain and the solvent, play a significant role in the dissolution process.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a non-ionic surfactant like this compound in an organic solvent. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.

4.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analysis method

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or weight of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solute.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Centrifugation at the same temperature can be used to facilitate the separation of the solid and liquid phases.

-

Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant and dilute it gravimetrically or volumetrically with the same solvent to a concentration within the calibrated range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, as this compound lacks a strong chromophore).

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the concentration of the diluted sample and the dilution factor.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the systematic assessment of the solubility of a compound like this compound in organic solvents.

Caption: Workflow for Solubility Determination.

Conclusion

This technical guide provides an overview of the solubility of this compound in organic solvents, presenting the currently available data and a standardized methodology for its determination. The limited availability of comprehensive quantitative data highlights an opportunity for further research in this area. A systematic study of its solubility across a wider range of organic solvents and temperatures would be highly beneficial for the scientific and industrial communities that rely on this versatile non-ionic surfactant. Such data would enable more precise control over formulation processes and experimental conditions.

References

An In-Depth Technical Guide to 2-(Dodecyloxy)ethanol for Researchers and Drug Development Professionals

Anhydrous 2-(Dodecyloxy)ethanol , a non-ionic surfactant, is a versatile excipient with significant potential in pharmaceutical formulations, particularly in the realm of topical and transdermal drug delivery. Its amphiphilic nature, arising from a hydrophilic ethylene glycol head and a lipophilic dodecyl tail, allows it to modify the properties of biological membranes and enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Core Molecular and Physical Properties

This compound, also known by synonyms such as Laureth-1 and Ethylene glycol monododecyl ether, possesses a well-defined chemical structure that dictates its physicochemical properties and function as a surfactant. A summary of its key quantitative data is presented in Table 1.

| Property | Value |

| Chemical Formula | C₁₄H₃₀O₂[1] |

| Molecular Weight | 230.39 g/mol [2] |

| CAS Number | 4536-30-5[1] |

| Appearance | Colorless to slightly yellow liquid or solid |

| Solubility | Soluble in organic solvents, sparingly soluble in water |

Table 1: Key Physicochemical Properties of this compound

Synthesis of this compound: The Williamson Ether Synthesis

The primary method for the synthesis of this compound is the Williamson ether synthesis . This robust and widely used organic reaction involves the reaction of an alkoxide with a primary alkyl halide.[3][4] In the case of this compound, the synthesis would typically involve the reaction of dodecyl bromide with the sodium salt of ethylene glycol.

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

-

Dodecyl bromide

-

Ethylene glycol

-

Sodium hydride (NaH) or another suitable strong base

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel, etc.)

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add an excess of ethylene glycol to a suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere. The reaction is typically stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of ethylene glycol.

-

Nucleophilic Substitution: To the freshly prepared alkoxide solution, add dodecyl bromide dropwise via a dropping funnel at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is then typically heated to reflux for several hours to ensure complete reaction. Progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench any unreacted sodium hydride with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers and wash them with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Final Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Caption: Williamson ether synthesis of this compound.

Applications in Drug Delivery

The primary application of this compound in drug development is as a non-ionic surfactant and penetration enhancer in topical and transdermal formulations. Its amphiphilic structure allows it to interact with the lipid bilayers of the stratum corneum, the outermost layer of the skin, thereby increasing its permeability to drugs.

Mechanism of Penetration Enhancement

This compound is believed to enhance skin penetration through several mechanisms:

-

Disruption of Stratum Corneum Lipids: The lipophilic dodecyl tail of the molecule can insert into the highly ordered lipid bilayers of the stratum corneum, disrupting their packing and increasing their fluidity. This creates transient pores or channels through which drug molecules can more easily pass.

-

Increased Drug Partitioning: By altering the polarity of the stratum corneum, this compound can increase the partitioning of a drug from the formulation into the skin.

-

Solubilization of the Drug: As a surfactant, it can help to solubilize poorly water-soluble drugs within the formulation, thereby increasing the thermodynamic activity of the drug and its driving force for diffusion into the skin.

Caption: Mechanism of skin penetration enhancement by this compound.

Formulation of Topical Microemulsions

Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, often in combination with a cosurfactant. Due to their ability to solubilize both lipophilic and hydrophilic drugs and their small droplet size, they are excellent vehicles for topical drug delivery. This compound can serve as a key surfactant in the formulation of such systems.

The following is a general protocol for the preparation of an oil-in-water (O/W) microemulsion using this compound. The specific ratios of components would need to be determined through the construction of a pseudo-ternary phase diagram.

Materials:

-

Oil phase (e.g., isopropyl myristate, oleic acid)

-

Aqueous phase (e.g., purified water, buffer)

-

This compound (surfactant)

-

Cosurfactant (e.g., ethanol, propylene glycol)

-

Active Pharmaceutical Ingredient (API)

-

Vortex mixer

-

Magnetic stirrer

Procedure:

-

Phase Diagram Construction: To determine the microemulsion region, a pseudo-ternary phase diagram is constructed by titrating a mixture of the oil phase and a fixed ratio of surfactant to cosurfactant (Sₘᵢₓ) with the aqueous phase. The points at which the mixture transitions from turbid to clear are plotted to delineate the microemulsion existence area.

-

Microemulsion Preparation: Based on the phase diagram, select a composition within the microemulsion region.

-

Drug Incorporation: Dissolve the API in the appropriate phase (oil or aqueous) depending on its solubility.

-

Mixing: Combine the oil phase (containing the API if lipophilic) with the Sₘᵢₓ and mix thoroughly. Slowly add the aqueous phase (containing the API if hydrophilic) to the oil-surfactant mixture with constant stirring until a clear and transparent microemulsion is formed.

Caption: Workflow for the formulation of a topical microemulsion.

Evaluation of Permeation Enhancement: In Vitro Studies

To quantify the effect of this compound on the skin permeation of a drug, in vitro studies using Franz diffusion cells are commonly employed. These studies provide valuable data on the flux of the drug across a skin membrane.

Experimental Protocol: In Vitro Skin Permeation Study

Materials:

-

Franz diffusion cells

-

Excised skin (e.g., human cadaver skin, porcine ear skin)

-

Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

-

Topical formulation containing the API and this compound

-

Control formulation (without this compound)

-

High-performance liquid chromatography (HPLC) or other suitable analytical method

-

Magnetic stirrer

-

Water bath

Procedure:

-

Skin Preparation: The excised skin is prepared by removing subcutaneous fat and is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Cell Assembly: The receptor compartment is filled with the receptor solution, and the system is allowed to equilibrate to the desired temperature (typically 32°C to mimic skin surface temperature).

-

Formulation Application: A known amount of the test or control formulation is applied to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor solution to maintain sink conditions.

-

Analysis: The concentration of the API in the collected samples is determined using a validated analytical method such as HPLC.

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve. The enhancement ratio (ER) can then be calculated by dividing the flux of the formulation containing this compound by the flux of the control formulation.

Conclusion

This compound is a valuable excipient for pharmaceutical scientists and drug development professionals, particularly in the field of topical and transdermal drug delivery. Its well-characterized properties as a non-ionic surfactant and its ability to act as a penetration enhancer make it a key ingredient for improving the efficacy of a wide range of APIs. The experimental protocols and logical frameworks provided in this guide offer a starting point for the rational design and evaluation of formulations containing this versatile molecule. Further research into the specific molecular interactions of this compound with skin lipids will continue to refine its application and unlock its full potential in advanced drug delivery systems.

References

Spectroscopic Profile of 2-(Dodecyloxy)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Dodecyloxy)ethanol, a molecule relevant in various scientific and industrial applications. This document presents key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to facilitate reproducibility and further research.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.73 | t | 2H | -O-CH₂-CH₂-OH |

| 3.58 | t | 2H | -O-CH₂-CH₂-OH |

| 3.48 | t | 2H | -CH₂-O-CH₂- |

| 1.58 | p | 2H | -CH₂-CH₂-O- |

| 1.26 | m | 18H | -(CH₂)₉- |

| 0.88 | t | 3H | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 71.7 | -O-CH₂-CH₂-OH |

| 70.4 | -O-CH₂-CH₂-OH |

| 61.8 | -CH₂-O-CH₂- |

| 31.9 | -CH₂-CH₂-CH₃ |

| 29.7 | -(CH₂)ₙ- |

| 29.6 | -(CH₂)ₙ- |

| 29.4 | -(CH₂)ₙ- |

| 26.1 | -CH₂-CH₂-O- |

| 22.7 | -CH₂-CH₃ |

| 14.1 | -CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Strong, Broad | O-H stretch (alcohol) |

| 2920 | Strong | C-H stretch (asymmetric, CH₂) |

| 2850 | Strong | C-H stretch (symmetric, CH₂) |

| 1465 | Medium | C-H bend (CH₂) |

| 1120 | Strong | C-O stretch (ether) |

| 1060 | Strong | C-O stretch (primary alcohol) |

Technique: Liquid Film (Between Salts)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 230.2 | < 5 | [M]⁺ (Molecular Ion) |

| 185.2 | 10 | [M - C₂H₅O]⁺ |

| 45.1 | 100 | [C₂H₅O]⁺ |

Technique: Gas Chromatography-Mass Spectrometry (GC-MS), Electron Ionization (EI)

Experimental Protocols

The following protocols provide a detailed methodology for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Instrumentation:

-

NMR Spectrometer: Varian A-60 (or equivalent 60 MHz or higher field instrument)

-

NMR Tubes: 5 mm diameter

Materials:

-

This compound

-

Deuterated Chloroform (CDCl₃)

-

Tetramethylsilane (TMS)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of CDCl₃ in a clean, dry vial.

-

Add a small drop of TMS as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-2 seconds).

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS peak at 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Salt Plates (e.g., NaCl or KBr)

Materials:

-

This compound

Procedure:

-

Sample Preparation (Liquid Film):

-

Place a drop of neat this compound onto the surface of a clean, dry salt plate.

-

Carefully place a second salt plate on top, spreading the liquid into a thin film.

-

-

Data Acquisition:

-

Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Ionization Source: Electron Ionization (EI)

Materials:

-

This compound

-

Volatile solvent (e.g., dichloromethane or hexane)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL).

-

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample is vaporized and separated based on its components' boiling points and interactions with the GC column.

-

-

MS Analysis:

-

As the compound elutes from the GC column, it enters the MS ion source.

-

The molecules are ionized by electron impact (typically at 70 eV).

-

The resulting charged fragments and the molecular ion are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Thermogravimetric Analysis of 2-(Dodecyloxy)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 2-(Dodecyloxy)ethanol, a non-ionic surfactant commonly used in the pharmaceutical and cosmetic industries. Due to a lack of publicly available TGA data specific to this compound, this document synthesizes information from the analysis of structurally similar alcohol ethoxylates and polyethylene glycols to present a representative thermal decomposition profile. This guide covers the expected thermal stability, a detailed experimental protocol for TGA, and a discussion of the anticipated decomposition pathways. All quantitative data presented are representative estimates based on analogous compounds and should be confirmed by direct experimental analysis.

Introduction

This compound, also known as Laureth-1 or C12E1, is a fatty alcohol ethoxylate with the chemical formula C₁₄H₃₀O₂.[1][2][3][4] It is utilized in various applications for its surfactant properties.[3][4][5] The thermal stability of this compound is a critical parameter for its application in manufacturing processes and for ensuring the stability of final products, particularly in the pharmaceutical industry where it may be used as an excipient.[6] Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability and decomposition characteristics of materials by measuring changes in mass as a function of temperature.[3][7][8][9]

This guide provides a framework for understanding the thermogravimetric behavior of this compound, including a detailed experimental protocol and representative data based on similar non-ionic surfactants.

Representative Thermogravimetric Data

The following table summarizes the expected quantitative data from a TGA analysis of this compound under an inert atmosphere, based on the analysis of similar non-ionic surfactants and polyethylene glycols.[10][11]

| Parameter | Representative Value | Description |

| Onset Decomposition Temperature (T_onset) | ~ 180 - 220 °C | The temperature at which significant thermal degradation begins. For alcohol ethoxylates, this often relates to the scission of the ether linkages. |

| Temperature of Maximum Decomposition Rate (T_peak) | ~ 250 - 410 °C | The temperature at which the rate of mass loss is highest, as indicated by the peak of the derivative thermogravimetric (DTG) curve. Decomposition in air occurs at lower temperatures than in a nitrogen atmosphere.[11] |

| Weight Loss in Primary Decomposition Step | > 95% | The majority of the material is expected to volatilize or decompose into volatile products in a single or overlapping series of steps. |

| Final Residue at 600 °C (Inert Atmosphere) | < 2% | In an inert atmosphere, a small amount of char residue may be formed. |

Experimental Protocol for Thermogravimetric Analysis

This section details a standard operating procedure for conducting a thermogravimetric analysis of a liquid sample such as this compound.[3][7][12]

3.1. Instrumentation

-

Thermogravimetric Analyzer: A TGA instrument equipped with a high-precision microbalance and a furnace capable of controlled heating rates.

-

Sample Crucibles: Alumina (Al₂O₃) or platinum crucibles are recommended. Alumina is a cost-effective choice, but one must ensure the liquid sample does not react with it.[12]

-

Purge Gas: High-purity nitrogen (for inert atmosphere) or air (for oxidative studies).

3.2. Sample Preparation

-

Ensure the this compound sample is homogeneous. If the sample has been stored at a low temperature and shows signs of solidification, gently warm it to a fully liquid state and mix thoroughly.[13]

-

Tare a clean, empty sample crucible on the TGA's microbalance.

-

Carefully dispense 5-10 mg of the liquid sample into the crucible. A smaller sample size is generally preferred to ensure uniform heating and minimize thermal gradients.

3.3. TGA Method Parameters

| Parameter | Setting | Rationale |

| Purge Gas | Nitrogen | To study the intrinsic thermal stability of the material without oxidative effects. |

| Gas Flow Rate | 30 mL/min | To maintain an inert atmosphere and sweep away decomposition products.[12] |

| Initial Temperature | 30 °C | Start temperature should be near ambient conditions. |

| Temperature Program | Ramp from 30 °C to 600 °C at 10 °C/min | A linear heating rate is standard for dynamic TGA experiments.[7] |

| Data Collection | Continuously record mass, temperature, and time | To generate the thermogram (mass vs. temperature) and the derivative thermogram (rate of mass loss vs. temperature). |

3.4. Post-Analysis

-

Analyze the resulting TGA and DTG curves to determine the onset decomposition temperature, the temperature(s) of maximum decomposition rate, and the percentage of mass loss at different temperature ranges.

-

If performing comparative studies, ensure all experimental conditions are kept consistent.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for performing a thermogravimetric analysis of this compound.

4.2. Hypothetical Thermal Decomposition Pathway

The thermal decomposition of alcohol ethoxylates in an inert atmosphere is expected to proceed via chain scission. The following diagram illustrates a simplified, hypothetical pathway. The primary decomposition products are likely to be volatile hydrocarbons and smaller oxygenated fragments.

Conclusion

This technical guide provides a representative thermogravimetric analysis of this compound based on the known behavior of similar alcohol ethoxylates. The provided experimental protocol offers a robust starting point for researchers and drug development professionals seeking to characterize the thermal stability of this non-ionic surfactant. It is crucial to perform experimental TGA on the specific grade and purity of this compound being used to obtain precise data for safety assessments, formulation development, and quality control. The information herein serves as a valuable reference for designing and interpreting such experiments.

References

- 1. High-temperature stability of alcohol ethoxylates | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. analytix.co.uk [analytix.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. infinitalab.com [infinitalab.com]

- 8. etamu.edu [etamu.edu]

- 9. aurigaresearch.com [aurigaresearch.com]

- 10. pure.korea.ac.kr [pure.korea.ac.kr]

- 11. researchgate.net [researchgate.net]

- 12. epfl.ch [epfl.ch]

- 13. en.psgraw.com [en.psgraw.com]

Surface tension of 2-(Dodecyloxy)ethanol solutions

An In-depth Technical Guide to the Surface Tension of 2-(Dodecyloxy)ethanol Solutions

Introduction

This compound, a non-ionic surfactant also known as Lauryl Ethoxylate (Laureth-1), belongs to the family of fatty alcohol ethoxylates.[1][2] Its amphiphilic molecular structure, consisting of a hydrophobic 12-carbon alkyl chain (dodecyl) and a hydrophilic ethylene oxide headgroup, allows it to accumulate at interfaces and reduce the surface tension of aqueous solutions.[3][4] This property is fundamental to its widespread use as a wetting agent, emulsifier, and detergent in various industries, including pharmaceuticals, cosmetics, and coatings.[3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the surface tension properties of this compound solutions. It details the experimental methodologies for characterization, presents key quantitative data, and illustrates the underlying principles of its surface activity.

Core Concepts in Surface Activity

The defining characteristic of a surfactant like this compound is its ability to lower the surface tension of a liquid. In an aqueous solution, the hydrophobic tails of the surfactant molecules orient themselves away from the water, leading to their adsorption at the air-water interface. This disrupts the cohesive energy at the surface, resulting in a decrease in surface tension.

As the concentration of the surfactant increases, the surface becomes progressively more populated with monomers until it is saturated. At a specific concentration, known as the Critical Micelle Concentration (CMC) , the surfactant monomers begin to self-assemble in the bulk solution into spherical aggregates called micelles.[5] Beyond the CMC, the surface tension of the solution remains relatively constant, as any additional surfactant molecules preferentially form micelles rather than further populating the interface. The CMC is a crucial parameter, as it indicates the minimum concentration required to achieve the maximum surface tension reduction and is often related to the surfactant's efficiency.[6]

Quantitative Surface and Thermodynamic Properties

The following table summarizes key surface and thermodynamic properties for a commercial fatty-alcohol ethoxylate surfactant chemically similar to this compound (FAE-C12-14E11) at various temperatures.[7] The data was obtained using the Wilhelmy plate method.[7]

| Property | 25 °C | 40 °C | 60 °C |

| Critical Micelle Concentration (CMC) | 0.0409 ± 0.0012 mM | 0.0379 ± 0.0010 mM | 0.0330 ± 0.0005 mM |

| Surface Pressure at CMC (ΠCMC) | 38.7 ± 0.3 mN/m | 38.2 ± 0.2 mN/m | 38.1 ± 0.1 mN/m |

| Maximum Surface Excess (Γmax) | 3.410 ± 0.132 x 10-6 mol/m2 | 3.321 ± 0.105 x 10-6 mol/m2 | 3.092 ± 0.057 x 10-6 mol/m2 |

| Minimum Area per Molecule (Amin) | 48.7 ± 1.9 Å2 | 50.0 ± 1.6 Å2 | 53.7 ± 1.0 Å2 |

Data sourced from a study on commercial fatty-alcohol ethoxylates (FAE-C12-14E11).[7]

Visualization of Surfactant Behavior

The relationship between surfactant concentration and surface tension is a fundamental concept in surface chemistry.

References

- 1. Ethanol, 2-(dodecyloxy)- [webbook.nist.gov]

- 2. This compound | C14H30O2 | CID 24750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. LAURETH-2 - Ataman Kimya [atamanchemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. digibug.ugr.es [digibug.ugr.es]

Methodological & Application

Application Notes and Protocols for the Use of 2-(Dodecyloxy)ethanol in Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(Dodecyloxy)ethanol, a non-ionic surfactant, in the synthesis of nanoparticles. Due to the limited availability of direct protocols for this compound, this document leverages data and methodologies from structurally analogous non-ionic surfactants, specifically C12 alcohol ethoxylates like Brij® L4 and polyoxyethylene (4) lauryl ether. These notes offer a foundational understanding and detailed protocols that can be adapted and optimized for specific research and drug development applications.

Introduction to this compound in Nanoparticle Synthesis

This compound, also known as polyoxyethylene (2) dodecyl ether, is a non-ionic surfactant possessing an amphiphilic structure with a hydrophilic ethylene glycol head and a hydrophobic dodecyl tail. This structure makes it an effective agent for nanoparticle synthesis, where it can function as a stabilizer, emulsifier, and size-controlling agent. Its primary roles in nanoparticle formation include:

-

Stabilization: Preventing the aggregation of newly formed nanoparticles through steric hindrance.

-

Emulsification: Forming stable emulsions (e.g., oil-in-water or water-in-oil) that can act as templates or nanoreactors for particle synthesis.

-

Size Control: Influencing the final size and size distribution of the nanoparticles by controlling the nucleation and growth processes.

Key Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C14H30O2 | |

| Average Molecular Weight | ~230.39 g/mol | |

| Form | Solid or liquid | [1] |

| Density | 0.95 g/mL at 25 °C | [1][2] |

| Melting Point | 48 °C | [1] |

| Solubility in Water | Insoluble | [1] |

| HLB Value | 9.7 | [1] |

Applications in Nanoparticle Synthesis

Based on the functions of analogous C12 alcohol ethoxylates, this compound is expected to be a valuable tool in the synthesis of various types of nanoparticles, including:

-

Polymeric Nanoparticles: For drug delivery, where it can stabilize the polymer nanoparticles during and after synthesis.

-

Lipid Nanoparticles (LNPs): As a co-emulsifier to control the size and stability of lipid-based drug carriers.

-

Metallic and Metal Oxide Nanoparticles: In microemulsion-based synthesis to create nanoreactors for the formation of uniform inorganic nanoparticles.

Experimental Protocols

The following protocols are adapted from methodologies using structurally similar C12 alcohol ethoxylates. It is crucial to note that these protocols will likely require optimization (e.g., concentration of this compound, reaction temperature, and time) for the specific application.

Protocol 1: Synthesis of Polymeric Nanoparticles via Emulsion Polymerization

This protocol describes the synthesis of polystyrene nanoparticles using a non-ionic surfactant as a stabilizer.

Materials:

-

Styrene (monomer)

-

Potassium persulfate (initiator)

-

This compound (surfactant)

-

Deionized water

Procedure: [3]

-

Prepare an aqueous solution of this compound in deionized water in a reaction flask. The concentration should be optimized, but a starting point of 1-5% (w/v) is recommended.

-

Add the styrene monomer to the surfactant solution while stirring vigorously to form an emulsion.

-

Heat the emulsion to a reaction temperature of 70-90°C under a nitrogen atmosphere.

-

Dissolve the potassium persulfate initiator in a small amount of deionized water and add it to the heated emulsion to initiate polymerization.

-

Continue the reaction for 4-8 hours with continuous stirring.

-

Cool the resulting nanoparticle dispersion to room temperature.

-

Purify the nanoparticles by dialysis or centrifugation to remove unreacted monomer, surfactant, and initiator.

Logical Workflow for Emulsion Polymerization:

Protocol 2: Synthesis of Metallic Nanoparticles via Microemulsion

This protocol describes the synthesis of copper(I) oxide (Cu₂O) nanoparticles using a water-in-oil microemulsion, with a non-ionic surfactant creating the nanoreactors.[2]

Materials:

-

Copper(II) sulfate pentahydrate (precursor)

-

Hydrazine hydrate (reducing agent)

-

This compound (surfactant)

-

n-Heptane (oil phase)

-

Deionized water

Procedure:

-

Prepare Microemulsion A: Dissolve copper(II) sulfate pentahydrate in deionized water. In a separate vessel, dissolve this compound in n-heptane. Add the aqueous copper sulfate solution to the surfactant-oil mixture and stir until a clear and stable water-in-oil microemulsion is formed.

-

Prepare Microemulsion B: In a separate vessel, prepare another water-in-oil microemulsion using the same procedure as in step 1, but with an aqueous solution of hydrazine hydrate instead of copper sulfate.

-

Nanoparticle Synthesis: Slowly add Microemulsion B to Microemulsion A with continuous stirring. The reaction will initiate in the aqueous nanodroplets upon collision and coalescence of the microemulsion droplets.

-

Continue stirring for several hours to ensure complete reaction and nanoparticle formation.

-

Nanoparticle Recovery: Precipitate the nanoparticles by adding a polar solvent like acetone or ethanol.

-

Separate the nanoparticles by centrifugation, and wash them multiple times with a mixture of ethanol and water to remove the surfactant and any unreacted precursors.

-

Dry the purified nanoparticles under vacuum.

Signaling Pathway for Microemulsion Synthesis:

Data Presentation: Expected Nanoparticle Characteristics

The following tables summarize quantitative data obtained for nanoparticles synthesized with analogous C12 alcohol ethoxylates. These values can serve as a benchmark for what to expect when using this compound, though actual results may vary.

Table 1: Polymeric Nanoparticles

| Polymer | Surfactant (Analog) | Surfactant Conc. (% w/v) | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |

| PLGA | BrijS20-amine | 13 mg | ~200 | < 0.2 | - | [4] |

| P3HB | PVA (31-50 kDa) | - | ~900 | - | - | [5] |

Table 2: Metallic/Metal Oxide Nanoparticles

| Nanoparticle | Surfactant (Analog) | Oil Phase | Particle Size (nm) | Reference |

| Platinum | C12E4, C12E5, C12E6 | n-Heptane | < 5 | [6] |

| Cu₂O | Brij® L4 | - | - | [2] |

Table 3: Silica Nanoparticles

| Nanoparticle | Surfactant (Analog) | Surfactant Conc. (wt%) | Adsorbed Micelle Size (nm) | Reference |

| Silica (16 nm) | C12E5 | - | 2 | [7] |

| Silica (Ludox LS30) | C12E10 | 1 | - | [8] |

Characterization of Nanoparticles

To evaluate the success of the synthesis and the properties of the resulting nanoparticles, the following characterization techniques are recommended:

-

Dynamic Light Scattering (DLS): To determine the average particle size, size distribution (Polydispersity Index, PDI), and zeta potential (surface charge).[9]

-

Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): To visualize the morphology (shape and surface features) and confirm the size of the nanoparticles.

-